molecular formula C6H4F2INO2S B6254804 2,4-difluoro-3-iodobenzene-1-sulfonamide CAS No. 874804-19-0

2,4-difluoro-3-iodobenzene-1-sulfonamide

Cat. No. B6254804
CAS RN: 874804-19-0
M. Wt: 319.1
InChI Key:
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Description

2,4-Difluoro-3-iodobenzene-1-sulfonamide (DIFIBS) is a versatile and important synthetic compound used in a wide range of scientific research applications. DIFIBS has been used in a variety of research fields including chemistry, biochemistry, and pharmacology. In particular, DIFIBS has been used as a starting material for the synthesis of a range of biologically active compounds.

Scientific Research Applications

2,4-difluoro-3-iodobenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of biologically active compounds. For example, 2,4-difluoro-3-iodobenzene-1-sulfonamide has been used to synthesize a range of compounds with anti-cancer, anti-inflammatory, and anti-bacterial properties. 2,4-difluoro-3-iodobenzene-1-sulfonamide has also been used in the synthesis of compounds with potential applications in the treatment of neurological disorders. Additionally, 2,4-difluoro-3-iodobenzene-1-sulfonamide has been used in the synthesis of compounds with potential applications in the treatment of diabetes and obesity.

Mechanism of Action

The mechanism of action of 2,4-difluoro-3-iodobenzene-1-sulfonamide is not yet fully understood. However, it is believed that the compound acts as a nucleophilic reagent and is capable of forming covalent bonds with other molecules. This allows 2,4-difluoro-3-iodobenzene-1-sulfonamide to interact with various biological targets, including proteins and enzymes. The exact mechanism of action of 2,4-difluoro-3-iodobenzene-1-sulfonamide is still being investigated, but it is believed that the compound can act as an inhibitor of certain enzymes involved in metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-difluoro-3-iodobenzene-1-sulfonamide are still being investigated. However, it is believed that the compound has the potential to interact with a range of biological targets, including proteins and enzymes. This could potentially lead to a range of biochemical and physiological effects, including changes in gene expression and metabolism, as well as changes in cell signaling pathways. Additionally, 2,4-difluoro-3-iodobenzene-1-sulfonamide has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of 2,4-difluoro-3-iodobenzene-1-sulfonamide for lab experiments is its versatility and ease of use. The compound is relatively easy to synthesize and can be used in a wide range of research applications. Additionally, 2,4-difluoro-3-iodobenzene-1-sulfonamide is relatively stable and has a long shelf life, making it an ideal reagent for long-term storage and use. However, 2,4-difluoro-3-iodobenzene-1-sulfonamide is a relatively expensive compound and may not be suitable for large-scale experiments. Additionally, the exact mechanism of action of 2,4-difluoro-3-iodobenzene-1-sulfonamide is still not fully understood, so further research is needed to better understand the compound’s effects.

Future Directions

There are a number of potential future directions for 2,4-difluoro-3-iodobenzene-1-sulfonamide research. Firstly, further research is needed to better understand the exact mechanism of action of the compound. Secondly, further research is needed to explore the potential therapeutic applications of 2,4-difluoro-3-iodobenzene-1-sulfonamide. Additionally, further research is needed to investigate the potential interactions of 2,4-difluoro-3-iodobenzene-1-sulfonamide with other compounds and biological targets. Finally, further research is needed to explore the potential industrial applications of 2,4-difluoro-3-iodobenzene-1-sulfonamide.

Synthesis Methods

2,4-difluoro-3-iodobenzene-1-sulfonamide can be synthesized via a nucleophilic substitution reaction using a 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride (2,4-difluoro-3-iodobenzene-1-sulfonamideCl) as the starting material. The reaction is typically conducted in the presence of an aqueous base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and the product is then isolated by filtration. The yield of the reaction is typically very high and the product can be readily purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-difluoro-3-iodobenzene-1-sulfonamide involves the introduction of fluorine and iodine atoms onto a benzene ring, followed by sulfonation and amidation reactions.", "Starting Materials": [ "4-nitrophenol", "sodium hydroxide", "2,4-difluoroiodobenzene", "sulfuric acid", "ammonia", "sodium bicarbonate" ], "Reaction": [ "4-nitrophenol is treated with sodium hydroxide to form 4-nitrophenoxide.", "2,4-difluoroiodobenzene is reacted with 4-nitrophenoxide in the presence of a palladium catalyst to form 2,4-difluoro-3-nitrobromobenzene.", "2,4-difluoro-3-nitrobromobenzene is treated with sodium bicarbonate to form 2,4-difluoro-3-bromonitrobenzene.", "2,4-difluoro-3-bromonitrobenzene is reacted with sulfuric acid to form 2,4-difluoro-3-iodonitrobenzene.", "2,4-difluoro-3-iodonitrobenzene is reduced with ammonia to form 2,4-difluoro-3-iodoaniline.", "2,4-difluoro-3-iodoaniline is treated with sulfuric acid to form 2,4-difluoro-3-iodobenzenesulfonic acid.", "2,4-difluoro-3-iodobenzenesulfonic acid is then amidated with ammonia to form 2,4-difluoro-3-iodobenzene-1-sulfonamide." ] }

CAS RN

874804-19-0

Product Name

2,4-difluoro-3-iodobenzene-1-sulfonamide

Molecular Formula

C6H4F2INO2S

Molecular Weight

319.1

Purity

95

Origin of Product

United States

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